1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one
Overview
Description
1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one is an organic compound featuring a 1,3-dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the mixture in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of 1,3-dioxolanes often employs similar methods, utilizing efficient catalysts and reaction conditions to maximize yield and purity. The use of molecular sieves or orthoesters can enhance water removal, further driving the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using agents like NaBH₄ or LiAlH₄.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous conditions or OsO₄ in organic solvents.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Scientific Research Applications
1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one involves its ability to form stable intermediates during chemical reactions. The 1,3-dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted side reactions during synthetic transformations . This stability is due to the ring’s ability to delocalize electron density, making it less reactive under certain conditions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A six-membered ring analog with similar protective properties but different reactivity due to ring size.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, used as a solvent and in polymer production.
Uniqueness
1-(1,3-Dioxolan-2-yl)-3-propyl-hexan-2-one is unique due to its specific ring structure, which provides distinct reactivity and stability compared to other dioxolanes and dioxanes. Its ability to act as a protecting group and its applications in various fields highlight its versatility and importance in chemical research and industry .
Properties
IUPAC Name |
1-(1,3-dioxolan-2-yl)-3-propylhexan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-3-5-10(6-4-2)11(13)9-12-14-7-8-15-12/h10,12H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEANQBXDHLQMLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)CC1OCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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